(4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine
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Overview
Description
(4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine is a chiral heterocyclic compound with a unique structure that includes a hexahydro-3H-1,2,4-benzotrioxine framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine typically involves the reaction of specific diols with aromatic aldehydes in the presence of catalysts such as montmorillonite clay . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
(4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular processes through its unique structure. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazine: A heterocyclic compound with a similar framework but different functional groups.
Hexahydro-2H-chromene: Another chiral heterocyclic compound with a comparable structure.
Uniqueness
(4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine is unique due to its specific stereochemistry and the presence of the benzotrioxine framework. This uniqueness makes it valuable in applications requiring precise molecular interactions and chiral specificity.
Properties
CAS No. |
64235-36-5 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(4aR,8aR)-3,3-dimethyl-4a,5,6,7,8,8a-hexahydrobenzo[e][1,2,4]trioxine |
InChI |
InChI=1S/C9H16O3/c1-9(2)10-7-5-3-4-6-8(7)11-12-9/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
LMBQUSHNWZAGMQ-HTQZYQBOSA-N |
Isomeric SMILES |
CC1(O[C@@H]2CCCC[C@H]2OO1)C |
Canonical SMILES |
CC1(OC2CCCCC2OO1)C |
Origin of Product |
United States |
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